molecular formula C10H15N3O2 B1252077 N-Benzylguanidinium acetate CAS No. 117053-38-0

N-Benzylguanidinium acetate

Cat. No. B1252077
CAS RN: 117053-38-0
M. Wt: 209.24 g/mol
InChI Key: VRRLMHJRNFXPRI-UHFFFAOYSA-N
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Description

N-Benzylguanidinium acetate, also known as NBG-Ac, is a quaternary ammonium salt that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in both water and organic solvents. NBG-Ac has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments due to its unique properties.

Scientific Research Applications

Antimicrobial Applications

N-Benzylguanidinium acetate has shown potential in the development of new antimicrobial agents. Research indicates that derivatives of benzyl guanidine exhibit potent inhibitory activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) in the low µg/mL range . This suggests that N-Benzylguanidinium acetate could be a valuable compound in the fight against multidrug-resistant bacterial infections.

Medicinal Chemistry

In medicinal chemistry, guanidine and its derivatives are known for their biological activity. N-Benzylguanidinium acetate could serve as a precursor for synthesizing guanidine derivatives that act as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . These applications are crucial for developing new therapeutic agents.

Industrial Applications

While specific industrial uses of N-Benzylguanidinium acetate are not extensively documented, the compound’s unique physical and chemical properties suggest potential uses in process chemistry and material science. It could be involved in catalysis or as a structural component in advanced materials.

Environmental Science

The antimicrobial properties of guanidine derivatives also have implications in environmental science. They could be used to control microbial growth in water treatment processes or as part of strategies to mitigate the impact of drug-resistant bacteria on the environment .

Materials Science

N-Benzylguanidinium acetate’s properties may make it suitable for applications in materials science. Its potential as a component in the synthesis of new materials, especially those requiring specific molecular interactions, could be explored further.

Biochemistry Research

In biochemistry research, guanidine groups, such as those in N-Benzylguanidinium acetate, are significant due to their ability to form hydrogen bonds and their high basicity. These properties make them versatile for compounds with biological activity, potentially impacting the study of enzyme mechanisms and the development of biochemical assays .

Synthesis of Cyclic Guanidines

N-Benzylguanidinium acetate could be used in the synthesis of cyclic guanidines, which are present in many natural products and compounds of medicinal interest. The synthesis of these cyclic guanidines is vital for the discovery of new drugs and the study of biological systems .

Development of Synthetic Receptors

The guanidinium group’s ability to recognize and bind anions makes it a valuable functional group in the development of synthetic receptors. N-Benzylguanidinium acetate could be used to create receptors that mimic natural systems, aiding in the understanding of molecular recognition and catalysis .

properties

IUPAC Name

acetic acid;2-benzylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.C2H4O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H4,9,10,11);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRLMHJRNFXPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylguanidinium acetate

CAS RN

2211-57-6
Record name N-Benzylguanidinium acetate
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